Journal Name:ACS Central Science
Journal ISSN:2374-7943
IF:18.728
Journal Website:https://pubs.acs.org/journal/acscii?gclid=EAIaIQobChMI7uD7l4eC5AIViAOGCh3vFQYiEAAYASAAEgKrcfD_BwE
Year of Origin:0
Publisher:American Chemical Society (ACS)
Number of Articles Per Year:173
Publishing Cycle:
OA or Not:Yes
Erratum to: Crystal Growth and Heat Capacity of Lithium Molybdate Tungstates
ACS Central Science ( IF 18.728 ) Pub Date: 2022-12-20 , DOI: 10.1134/s0036023622340010
An Erratum to this paper has been published: https://doi.org/10.1134/S0036023622340010
Detail
Effect of the Conditions of the AACVD Synthesis of Thin Nanostructured ZnO Films on Their Microstructural, Optical, and Gas-Sensing Characteristics
ACS Central Science ( IF 18.728 ) Pub Date: 2022-12-20 , DOI: 10.1134/s0036023622601520
AbstractThe effect of the parameters of the synthesis of finely divided ZnO by aerosol deposition from the gas phase on its microstructural characteristics was studied to develop an efficient method for creating selective gas-sensing films based on semiconductor metal oxides. It was shown that an increase in the operating temperature from 350 to 450°С leads to a change in the shape of the nanoparticles from spherical to rod-shaped and in the continuity of the coatings. The optical and chemoresistive gas-sensing properties of the obtained films were studied, the band gap was calculated in two ways. The highest sensitivity was measured at a detection temperature of 300°C to acetone and ethanol.
Detail
Synthesis and Properties of a Complex Samarium Iron Tantalate with an Aeschynite Structure
ACS Central Science ( IF 18.728 ) Pub Date: 2022-09-27 , DOI: 10.1134/s0036023622100497
AbstractA new compound SmFe0.5Ta1.5O6 has been synthesized and its structure has been calculated from synchrotron powder diffraction data by the Rietveld method. It has been demonstrated that SmFe0.5Ta1.5O6 has an aeschynite structure (space group Pnma). A study of its magnetic properties has shown that the SmFe0.5Ta1.5O6 compound is paramagnetic.
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Synthesis and 57Fe Mössbauer Studies of Polycrystalline Magnesium Ferrites MgFe2O4 and Mg(Fe0.8Ga0.2)2O4
ACS Central Science ( IF 18.728 ) Pub Date: 2023-03-29 , DOI: 10.1134/s0036023623600387
AbstractThe main goal of this study is the preparation of single-phase MgFe2O4 and Mg(Fe0.8Ga0.2)2O4 powders using a gel auto-combustion method. X-ray powder diffraction (PXRD), micro-X-ray fluorescence spectrometry (μ-XRF), CHNS elemental analysis, scanning and transmission electron microscopies (SEM and TEM) methods have been used to characterize morphology and chemical composition of the synthesized sample. The cationic distribution in the ferrites has been evaluated from the 57Fe Mössbauer spectroscopy measurements. Mössbauer measurements were used to characterize the paramagnet-ferrimagnet phase transition in MgFe2O4.
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Influence of Conditions of Self-Propagating High-Temperature Synthesis on Phase Composition and Structure of Materials Based on Ti–B
ACS Central Science ( IF 18.728 ) Pub Date: 2022-12-20 , DOI: 10.1134/s0036023622601696
AbstractThe results of studying the effect of shear deformation and the medium on the phase composition and structure of materials based on Ti–B obtained under the conditions of self-propagating high-temperature synthesis (SHS) are presented. The object of the study was titanium and boron powders in the ratio of 87 wt % Ti and 13 wt % B, which were taken from the calculation to form 70 wt % TiB and 30 wt % Ti during their direct synthesis in the SHS mode. These materials have been synthesized under four conditions: SHS without deformation (i) in air and (ii) helium, (iii) free SHS compression, and (iv) SHS extrusion. It is shown that shear deformation contributes to a more complete course of phase formation processes and uniform distribution of titanium monoboride in the matrix from the Ti[B]x solid solution due to the involvement of the entire volume of the synthesized material in the synthesis process and more uniform heat removal. For each material obtained by these methods, the microstructure has been studied, the quantitative phase composition has been determined, and the crystal lattice parameters of the main TiB phase have been calculated.
Detail
Cu(II)(PhOMe-Salophen) Complex: Greener Pasture Biological Study, XRD/HAS Interactions, and MEP
ACS Central Science ( IF 18.728 ) Pub Date: 2023-03-21 , DOI: 10.1134/s0036023623700274
AbstractPhOMe-salophen (1b) (salophen is N,N-bis(salycilidene)-1,2-phenylenediamine with two tert-butyl on each ring) and Cu(II) complex with PhOMe-salophen (1c) have been synthesized and characterized using various tools, including X-ray diffraction for the Cu(II)-complex (1c, C43H52CuN2O3)). The copper complex has been obtained by Cu2+ templated approach using 1b. PhOMe-salophen (1b) has been obtained in reasonably high yield using a mixture of the Schiff-base, 1a, Pd(OAc)2, PPh3, Na2CO3, 4-methoxyphenylboronic acid in benzene. We focus in this research work on the electronic and structural properties of the Cu–Schiff base complex. The tetra-coordinate τ4 index was calculated, indicating almost a perfect square planner in agreement with X-ray diffraction results. MEP reveals the maximum positive regions in 1/-associated with the azomethine and methoxyphenyl C–H bonds with an average value of 0.03 a.u. Hirshfeld surface analysis (HSA) was also studied to highlight the significant inter-atomic contacts and their percentage contribution through 2D Fingerprint plot. In a fair comparative molecular docking study, 1b and 1c were docked together with N-[{(5-methylisoxazol-3-yl)-carbonyl}alanyl}-l-valyl]-N1-((1R,2Z)-4-(benzyloxy)-4-oxo-1-[{(3R)-2-oxopyrrolidin-3-yl}methyl]but-2-enyl)-l-leucinamide, N3 against main protease Mpro, (PDB code 7BQY) using the same parameters and conditions. Interesting here to use the free energy, in silico, molecular docking approach, which aims to rank our molecules with respect to the well-known inhibitor, N3. The binding scores of 1b, 1c, N3 are –7.8, –9.0, and –8.4 kcal/mol, respectively. These preliminary results propose that ligands deserve additional study in the context of possible remedial agents for COVID-19.
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Phase Equilibria in the Sm2O3–Fe2O3–Ta2O5 System: Structural Transitions and Magnetic Properties of the Solid Solution Sm2 – xFe1 + xTaO7
ACS Central Science ( IF 18.728 ) Pub Date: 2022-10-25 , DOI: 10.1134/s0036023622600666
AbstractAn isothermal section of the Sm2O3–Fe2O3–Ta2O5 system was constructed in the subsolidus region at 1200°C. A region of the Sm2 – xFe1 + xTaO7 solid solution with the cubic pyrochlore structure (space group Fd\(\bar {3}\)m) was found. A study of the polythermal section of the system along the Sm2 – xFe1 + xTaO7 section showed that the previously known compound Sm2FeTaO7 (R) with the structure of rhombohedrally distorted pyrochlore (space group R\(\bar {3}\)) is stable in the temperature range <1200°C. With increasing temperature, Sm2FeTaO7 (R) becomes an intermediate phase, and a reversible transition to the cubic pyrochlore (C) phase is observed. The kinetic hindrances of the transition R\(\bar {3}\) → Fd\(\bar {3}\)m determine the short-term stability of the R phase at temperatures exceeding the phase transition temperature by 200°C. It was established that cubic pyrochlore exists as the Sm2 – xFe1 + xTaO7 solid solution in the ranges x = 0–0.4 at t ≥ 1200°C and x = 0.15–0.4 at lower temperatures. Two independent methods—Mössbauer spectroscopy and XANES—detected that the rhombohedral phase contains not only Fe3+ ions but also Fe4+ ions. The magnetic properties were studied, and it was shown that both the R phase and the C phase at T < 10 K undergo two magnetic transitions of different types: an antiferromagnetic transition observed in a strong magnetic field at 7.2 and 5.5 K, respectively, and a transition to the spin glass state in a field of 100 Oe at 8.4 and 4.8 K, respectively. It was determined that the spin glass state coexists with short-range antiferromagnetic interactions until 2.3 K. Despite the fact that the R and C phases formally have geometrically frustrated magnetic sublattices, the experimental data showed that frustration manifests itself only in the R phase.
Detail
In Situ Ligand Synthesis Afforded Two New Metal-Organic Compounds: Luminescent and Photocatalytic Properties
ACS Central Science ( IF 18.728 ) Pub Date: 2022-11-01 , DOI: 10.1134/s0036023622700097
AbstractPresented here are two metal-organic frameworks, namely [Zn(L)(bbp)]n (1) and [Cu(L)(bix)0.5]n (2) (H2L = 2-[(2-carboxyphenyl)disulfanyl]benzoic acid, bpp = 1,3-bis(4-pyridyl)propane, bix = 1,4-bis(imidazole-1-ylmethyl)benzene), which are synthesized under hydrothermal conditions. During this process, the 2-sulfanylbenzoic acid in situ transformed into H2L via the formation of disulfide bond. X-ray diffraction revealed that compound 1 displays a 3-fold interpenetrated 3D framework with 4-connected bcu topology, and compound 2 shows a 2D layered structure based on paddle-wheel shaped dinuclear [Cu2(COO)4] subunits and represents a 4-conneceted sql topology. Luminescence test revealed that compound 1 may be served as a good blue luminescent material. Photocatalytic experiment indicated that compound 2 may be applied as a highly effective photocatalyst for the photodegradation of MB aqueous solution under UV light irradiation.
Detail
Synthesis, Characterization, and Herbicidal Activity of Two Tricyclohexyltin Aryloxyacetates
ACS Central Science ( IF 18.728 ) Pub Date: 2023-06-19 , DOI: 10.1134/s003602362260294x
AbstractTwo tricyclohexyltin aryloxyacetates (C1, C2) have been synthesized by the reaction of tricyclohexyltin hydroxide with 1,3-phenylenedioxydiacetic acid (L1) or 3-(N,N'-dicarboxymethyl)aminophenoxyacetic acid (L2), respectively. The structures were characterized by elemental analyses, IR, 1H, 13C NMR, and X‑ray diffraction. The structure of complex C1 has been previously reported, C2 is a novel complex. The results of thermal stability analysis confirmed that the two complexes contain solvent molecules, so they can only exist stably below 70oC. The results of herbicidal activity showed that C1 and C2 had moderate growth regulation effects on Alfalfa.
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Iodide Bismuth(III) Complexes with 1-Ethyl-3-methylpyridinium: Structure, Thermal Stability, and Optical Properties
ACS Central Science ( IF 18.728 ) Pub Date: 2022-12-20 , DOI: 10.1134/s0036023622601647
AbstractBismuth(III) halide complexes with 1-ethyl-3-methylpyridinium (1-Et-3-MePy)3[Bi2I9] (1) and (1-Et-3-MePy)3[Bi3I12] (2) have been synthesized when BiI3 reacted with 1-ethyl-3-methylpyridinium iodide in organic solvents and characterized by X-ray diffraction analysis. The purity of samples has been confirmed by X-ray powder diffraction analysis. The diffuse reflectance spectra were recorded and the band gap was estimated using the classical Kubelka–Munk formula. The thermal stability has been studied by the TGA method. Based on the results of the data obtained, the following conclusions can be drawn: (i) the structure and composition of the product is affected not only by the ratio of reagents but also by the choice of solvent for the reaction; (ii) the resulting complex compounds have high thermal stability (mass loss begins only at >250°C); (iii) the band gap is 2.11 and 1.96 eV for compounds 1 and 2, respectively.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学1区 CHEMISTRY, MULTIDISCIPLINARY 化学综合2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
2.20 39 Science Citation Index Expanded Not
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